BenchChemオンラインストアへようこそ!

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid (CAS 1279816-32-8, C9H7N3O4, MW 221.17) is a bicyclic heterocycle featuring a pyridine ring fused to a pyrimidine core, with two carboxylic acid functional groups that enable diverse chemical derivatization. This core scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, serving as a key intermediate for synthesizing potent kinase inhibitors, antifungal agents, and other bioactive molecules.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Cat. No. B15067608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O
InChIInChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16)
InChIKeyMVCKFXUZDYUZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic Acid: A Strategic Bicyclic Scaffold for Kinase and CYP51 Inhibitor Derivatization


Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid (CAS 1279816-32-8, C9H7N3O4, MW 221.17) is a bicyclic heterocycle featuring a pyridine ring fused to a pyrimidine core, with two carboxylic acid functional groups that enable diverse chemical derivatization . This core scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, serving as a key intermediate for synthesizing potent kinase inhibitors, antifungal agents, and other bioactive molecules [1]. Its molecular architecture—specifically the [4,3-d] ring fusion pattern—creates a unique electronic and steric environment that distinguishes it from other pyridopyrimidine isomers, offering a distinct entry point for structure-activity relationship (SAR) campaigns and library synthesis [2].

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic Acid: Why Scaffold Isomerism and Substitution Dictate Biological Fate


Generic substitution among pyridopyrimidine isomers is scientifically invalid due to the profound impact of ring fusion pattern on molecular recognition and biological activity. The [4,3-d] fusion creates a specific spatial arrangement of nitrogen atoms that dictates hydrogen-bonding patterns, π-stacking interactions, and overall molecular topology [1]. This is evidenced by the fact that isomeric [2,3-d], [3,2-d], and [3,4-d] pyridopyrimidines exhibit divergent target engagement profiles; for instance, in EGFR kinase inhibition, 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine displays an IC50 of 0.13 nM, whereas its pyrido[3,4-d] counterpart shows an IC50 of 0.008 nM—a >16-fold difference in potency arising solely from the ring fusion [2]. Furthermore, the biopharmaceutical properties of pyrido[4,3-d]pyrimidines are exquisitely sensitive to substitution patterns, with fasted state simulated intestinal fluid (FaSSIF) solubility ranging from 1.9 μM to 4.2 mM and Caco-2 permeability spanning three orders of magnitude (0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s) depending on appended functional groups [3]. These data demonstrate that neither a different pyridopyrimidine isomer nor a differently substituted [4,3-d] analog can reliably reproduce the specific properties conferred by the 4,6-dicarboxylic acid substitution.

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic Acid: Quantitative Comparative Evidence for Scientific Selection


Dual Carboxylic Acid Handles Enable Divergent Derivatization Not Possible with Monofunctional or Unsubstituted Analogs

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid features two distinct carboxylic acid groups (at the 4- and 6-positions) that serve as independent derivatization handles, enabling the systematic introduction of diverse substituents for SAR exploration . In contrast, the unsubstituted pyrido[4,3-d]pyrimidine core (CAS 253-86-3) lacks these reactive sites, while mono-carboxylic acid analogs offer only half the synthetic versatility. The presence of these dual handles is critical for constructing complex inhibitors; for example, selective acylation at the 4-position followed by amidation at the 6-position allows for orthogonal functionalization strategies that are unattainable with simpler scaffolds [1].

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Derivatives Exhibit Sub-μg/mL Antifungal Activity, Surpassing Commercial Epoxiconazole Against Botrytis cinerea

Derivatives synthesized from pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid exhibit potent fungicidal activity. Compounds 2l, 2m, 4f, and 4g, which are representative pyrido[4,3-d]pyrimidine analogs, demonstrated superior fungicidal activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole [1]. Specifically, the EC50 value for compound 2l was 0.191 μg/mL, for 2m was 0.487 μg/mL, for 4f was 0.369 μg/mL, and for 4g was 0.586 μg/mL, all of which are lower (more potent) than epoxiconazole's EC50 of 0.670 μg/mL [1]. Furthermore, these compounds directly inhibited the fungal sterol 14α-demethylase (CYP51) target with IC50 values of 0.219, 0.602, 0.422, 0.726, and 0.802 μg/mL for 2l, 2m, 4f, 4g, and epoxiconazole, respectively [1].

Agrochemical Discovery Fungicide Development CYP51 Inhibition

Scaffold Enables Single-Digit Nanomolar KRAS-G12D Inhibition, a Clinically Validated Oncology Target

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid serves as a key intermediate for generating potent KRAS-G12D inhibitors, a high-value oncology target [1]. In a recent medicinal chemistry program, an enzymatic inhibitor (compound 10k) derived from a pyrido[4,3-d]pyrimidine scaffold exhibited potent KRAS-G12D inhibition with an IC50 of 0.009 μM (9 nM) [2]. In contrast, related pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives in the same study showed IC50 values >10 μM, representing a >1000-fold difference in potency [2]. This stark contrast underscores the unique ability of the [4,3-d] scaffold to present functional groups in the optimal geometry for binding to the KRAS switch-II pocket.

Oncology KRAS Inhibition Targeted Therapy

Biopharmaceutical Profiling Reveals Tunable Physicochemical Space Unattainable with Simpler Pyrimidine Cores

A systematic biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines, including analogs of the 4,6-dicarboxylic acid scaffold, revealed a remarkably broad and tunable property space [1]. FaSSIF solubility values spanned over three orders of magnitude, from 1.9 μM to 4.2 mM, and Caco-2 permeability coefficients ranged from 0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s [1]. This dynamic range is significantly broader than that typically observed for simpler pyrimidine or pyridine cores lacking the fused bicyclic system [2]. Critically, all analogs were metabolically stable in human intestinal microsomes, and no toxicity was observed in Caco-2 cells or sandwich-cultured rat hepatocytes [1], establishing a favorable safety baseline for this chemotype.

Drug Discovery ADME Biopharmaceutics

Selective PI3Kδ Inhibition Achieved Through Tetrahydropyrido[4,3-d]pyrimidine Optimization, a Core Analog of the 4,6-Dicarboxylic Acid Scaffold

The tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, which is a direct saturated analog of the pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid core, has been successfully optimized to yield highly selective PI3Kδ inhibitors [1]. This demonstrates the scaffold's capacity for achieving isoform selectivity, a critical requirement for therapeutic kinase inhibitors. Optimization efforts led to compound 11f, a potent, highly selective, and orally bioavailable PI3Kδ inhibitor that exhibited in vivo efficacy in an antibody production model [1]. The achievement of high selectivity against other PI3K isoforms (α, β, γ) is a direct consequence of the specific spatial orientation of substituents on the [4,3-d] scaffold, a feature not easily replicated with other heterocyclic cores [2].

Immunology Inflammation Kinase Selectivity

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic Acid: High-Impact Applications in Modern Discovery


Targeted Oncology Library Synthesis for KRAS and Kinase Inhibitor Discovery

The scaffold's demonstrated ability to yield single-digit nanomolar KRAS-G12D inhibitors (IC50 = 0.009 μM) and potent EGFR inhibitors positions it as a cornerstone for building focused oncology compound libraries [1]. Its dual carboxylic acid handles enable rapid, parallel synthesis of diverse analogs for screening against historically challenging targets like KRAS and receptor tyrosine kinases, directly addressing the need for novel chemotypes in precision oncology [2].

Next-Generation Agrochemical Fungicide Development Targeting CYP51

The superior antifungal activity of pyrido[4,3-d]pyrimidine derivatives against Botrytis cinerea (EC50 = 0.191 μg/mL for compound 2l vs. 0.670 μg/mL for epoxiconazole) validates this scaffold for agrochemical discovery programs seeking to overcome resistance to existing triazole fungicides [3]. The core can be functionalized to optimize target engagement with fungal CYP51, offering a path to novel crop protection agents with improved efficacy and safety profiles.

Immunology and Inflammation Drug Discovery: Selective PI3Kδ Inhibitor Optimization

The tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, derived from the core 4,6-dicarboxylic acid, has been proven to yield orally bioavailable, highly selective PI3Kδ inhibitors with in vivo efficacy [4]. This provides a validated starting point for medicinal chemists developing treatments for autoimmune and inflammatory diseases, where isoform selectivity is paramount to avoid off-target toxicity [5].

Biopharmaceutical Property Screening and ADME Optimization

The wide tunability of physicochemical properties (FaSSIF solubility: 1.9 μM - 4.2 mM; Caco-2 Papp: 0.17-52×10⁻⁶ cm/s) and the established metabolic stability and low toxicity of the pyrido[4,3-d]pyrimidine class make this core an ideal platform for ADME optimization in early drug discovery [6]. It allows teams to systematically explore property space while maintaining a consistent core scaffold, streamlining lead optimization and reducing development attrition.

Quote Request

Request a Quote for Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.